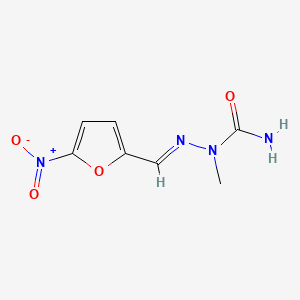

5-Nitro-2-furaldehyde 2-methylsemicarbazone

Description

Properties

CAS No. |

6281-25-0 |

|---|---|

Molecular Formula |

C7H8N4O4 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

1-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C7H8N4O4/c1-10(7(8)12)9-4-5-2-3-6(15-5)11(13)14/h2-4H,1H3,(H2,8,12)/b9-4+ |

InChI Key |

HPCZKRCCVQJKGG-RUDMXATFSA-N |

Isomeric SMILES |

CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-] |

Canonical SMILES |

CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction of 5-Nitrofurfural Diacetate with Semicarbazide Hydrochloride

The most established and efficient method for preparing 5-nitro-2-furaldehyde semicarbazone involves the direct reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride in an aqueous medium containing a catalytic amount of a strong mineral acid, typically sulfuric acid. This method was patented by Robert F. Raffauf in 1951 and remains a benchmark process due to its high yield and operational simplicity.

- Reagents: 5-nitrofurfural diacetate and semicarbazide hydrochloride.

- Catalyst: Strong mineral acid (preferably sulfuric acid; alternatives include nitric acid, hydrochloric acid, phosphoric acid).

- Solvent: Water, often with a small proportion of ethyl alcohol to aid solubility.

- Catalyst concentration: As low as 1% acid by volume can catalyze the reaction effectively; about 5% sulfuric acid is preferred.

- Temperature: Heating to initiate the reaction at 80–90 °C; reaction proceeds smoothly once started and can continue without external heating.

- Reaction monitoring: The reaction mixture temperature initially rises, then falls below 75 °C as the reaction completes.

- Isolation: The product crystallizes out, is filtered, washed with cold water and ethyl alcohol, and dried under vacuum at 50 °C.

- Yield: Approximately 98%, significantly higher than previous methods involving separate hydrolysis steps.

Advantages of This Method

- Eliminates the need for separate hydrolysis of 5-nitrofurfural diacetate to 5-nitro-2-furaldehyde.

- Reduces time and cost by combining hydrolysis and condensation in one step.

- Provides a purer product with higher yield.

- Uses mild acid catalysis, minimizing harsh conditions.

Preparation of 5-Nitrofurfural Diacetate (Precursor)

Since 5-nitrofurfural diacetate is the key starting material, its preparation is critical.

Nitration of Furfural or Furfural Diacetate

- Process: Nitration of furfural or furfural diacetate with a nitrating agent in the presence of acetic anhydride.

- Temperature: Maintained between -10 °C and +10 °C to control reaction rate and selectivity.

- Molar ratio: Furfural or furfural diacetate to acetic anhydride ratio between 1:2.5 and 1:6.3.

- Post-reaction treatment: The reaction mixture is treated with water (or ice) at 2–4 °C to decompose excess acetic anhydride.

- Outcome: Formation of 5-nitrofurfural diacetate with minimal side products.

Preparation of 5-Nitro-2-furaldehyde 2-methylsemicarbazone

While the above method describes the preparation of 5-nitro-2-furaldehyde semicarbazone, the 2-methylsemicarbazone derivative is prepared similarly by reacting 5-nitro-2-furaldehyde with 2-methylsemicarbazide instead of semicarbazide hydrochloride.

- The reaction involves condensation of the aldehyde group of 5-nitro-2-furaldehyde with the hydrazine moiety of 2-methylsemicarbazide.

- Conditions are analogous: aqueous or aqueous-alcoholic medium, acid catalysis, and mild heating.

- The product is isolated by crystallization and purification.

Analytical and Spectral Data Supporting Preparation

Research on related semicarbazone derivatives, including 5-nitro-2-furaldehyde semicarbazone and its Mannich bases, provides detailed characterization data confirming the structure and purity of the synthesized compounds.

Physical and Elemental Analysis (Representative Data)

| Compound | Molecular Formula | Melting Point (°C) | C (%) Found (Calc.) | H (%) Found (Calc.) | N (%) Found (Calc.) |

|---|---|---|---|---|---|

| 5-Nitro-2-furaldehyde N-[(dimethylamino)methyl]semicarbazone | C9H13N5O4 | 195-196 | 42.95 (42.35) | 5.32 (5.09) | 27.62 (27.45) |

| 5-Nitro-2-furaldehyde N-[(piperazino)methyl]semicarbazone | C11H16N6O4 | 138-140 | 44.51 (44.54) | 5.39 (5.40) | 28.49 (28.37) |

Spectral Data

- UV-Vis: Characteristic absorption bands at 208 nm (C=O), 230 nm (C=N=N), 250 nm (aromatic ring), and 305 nm (5-nitro-furan derivatives).

- IR: Strong bands for amide NH (~3456 cm⁻¹), hetero-aromatic C-H (~3058 cm⁻¹), C=O (~1680 cm⁻¹), and nitro group (~1540 cm⁻¹).

- [^1H NMR](pplx://action/followup): Signals corresponding to CH2 groups, NH protons, aromatic protons, and semicarbazone moiety protons confirm the expected structure.

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Furfural or furfural diacetate + nitrating agent + acetic anhydride | Nitration | None (acidic medium) | Acetic anhydride | -10 to +10 °C | High | Produces 5-nitrofurfural diacetate |

| 2 | 5-Nitrofurfural diacetate + semicarbazide hydrochloride | Condensation | Strong mineral acid (H2SO4 preferred) | Water + Ethanol (optional) | 80-90 °C (initiation) | ~98% | One-step hydrolysis and condensation |

| 3 | 5-Nitro-2-furaldehyde + 2-methylsemicarbazide | Condensation | Acid catalysis | Aqueous or aqueous-alcoholic | Mild heating | High | Produces 5-nitro-2-furaldehyde 2-methylsemicarbazone |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the furan ring.

Reduction: Amino derivatives of the furan ring.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-furaldehyde 2-methylsemicarbazone is a nitrofuran derivative with antibacterial, antifungal, and antiprotozoal properties . Research indicates its potential in various scientific applications, particularly in the context of detecting hypoxic areas in tumors and as an intermediate in synthesizing other bioactive compounds .

Scientific Research Applications

- Antimicrobial Agent: Nitrofurans, including 5-nitro-2-furaldehyde semicarbazone derivatives, have a broad antibacterial spectrum and can inhibit both Gram-positive and Gram-negative bacteria . They function by interfering with bacterial sugar metabolism and oxidase systems, achieving bacteriostasis or sterilization .

- Antitrypanosomal Agent: Semicarbazone derivatives derived from 5-nitro-2-furaldehyde have been investigated for their potential as antitrypanosomal agents. Some derivatives have demonstrated promising in vitro results .

- Radiotracer for Hypoxia Detection: 5-nitrofuran derivatives are being explored for their use as radiotracers in Positron Emission Tomography (PET) to detect hypoxic regions within the tumor microenvironment . The position of the nitro group on the furan ring significantly impacts the electron affinity and activity of these compounds, with 5-nitrofuran derivatives showing the highest activity .

- Synthesis of Radiopharmaceuticals: 5-Nitro-2-furaldehyde derivatives are used in synthesizing radiopharmaceuticals like (E)-1-(4-(fluoro-18F)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one ([18F]FNFP). These radiopharmaceuticals can be used for PET molecular imaging to detect hypoxic areas in tumors .

- Intermediate in Chemical Synthesis: 5-Nitro-2-furaldehyde semicarbazone can be manufactured by reacting 5-nitro-2-furaldehyde diacetate and a semicarbazone, such as acetone semicarbazone, benzal semicarbazone, or methylethyl ketone semicarbazone, in the presence of a strong acid .

Mechanism of Action

The mechanism of action of 1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular structures. This oxidative stress can lead to cell death, making the compound effective against microbial pathogens and cancer cells. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazones and Thiophene Analogs

Structural modifications to NFZ’s semicarbazone moiety significantly alter biological activity and physicochemical properties:

Crystallographic studies reveal that replacing oxygen with sulfur (e.g., thiosemicarbazones) or altering the heterocycle (furan vs.

Metabolites and Detection Markers

The EU’s MRPL for SEM in food (1 μg/kg) underscores the need for multi-analyte approaches (e.g., LC-MS/MS detection of NF and SEM) to improve accuracy .

Derivatives with Modified Functional Groups

Nitrofuranyl Sulfonohydrazides

Schiff base derivatives of NFZ, such as nitrofuranyl sulfonohydrazides, show moderate anti-leishmanial activity (IC~50~: 2–10 μM against L. major and L. donovani) but lack clear structure-activity relationships (SAR) . For example:

- Compound 2d: 5-Nitro-2-furaldehyde + 4-fluorophenyl sulfonohydrazide → IC~50~ = 3.2 μM .

- Compound 2l: 5-Nitro-2-furaldehyde + 2-naphthyl sulfonohydrazide → IC~50~ = 8.1 μM .

Oxadiazole Derivatives

Oxadiazoles synthesized from NFZ intermediates exhibit enhanced antimicrobial activity:

Antiparasitic Nitrofurans

Toxicity and Carcinogenicity

NFZ’s nitro group is central to its genotoxicity. In Holtzman rats, NFZ induced mammary fibroadenomas (22/29 rats) and adenocarcinomas, whereas non-nitro analogs showed negligible effects . Retinal damage in rabbits and neurotoxicity in mice further highlight its risk profile .

Biological Activity

5-Nitro-2-furaldehyde 2-methylsemicarbazone (NFMS) is a compound that has garnered attention due to its significant biological activities, particularly in antimicrobial and antiparasitic domains. This article provides a comprehensive overview of the biological activity of NFMS, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

5-Nitro-2-furaldehyde 2-methylsemicarbazone is a derivative of 5-nitro-2-furaldehyde, characterized by the presence of a semicarbazone functional group. Its chemical formula is with a molecular weight of 196.16 g/mol. The nitro group plays a crucial role in its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

NFMS exhibits notable antimicrobial properties against a variety of pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of NFMS

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.

Antiparasitic Activity

NFMS has shown promising results in antiparasitic activity, particularly against protozoan parasites such as Trypanosoma brucei and Trypanosoma cruzi. A study indicated that derivatives of NFMS possess greater trypanocidal activity than nifurtimox, a well-known antiparasitic agent.

Case Study: Trypanocidal Activity

In vitro studies revealed that certain derivatives of NFMS exhibited IC50 values around 100 nM, significantly outperforming nifurtimox with selectivity indices ranging from 20 to 80. This enhanced potency is linked to increased lipophilicity and conformational flexibility of the compounds .

The biological activity of NFMS is primarily attributed to the reduction of its nitro group, which leads to the formation of reactive intermediates that can damage cellular components such as DNA and proteins. This mechanism is crucial for its antimicrobial and antiparasitic effects.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) have shown that modifications to the NFMS structure can significantly impact its biological efficacy. For instance, compounds lacking the nitro group were found to be practically inactive against both bacteria and parasites .

Table 2: SAR Findings for NFMS Derivatives

Q & A

Basic Research Questions

Q. How is 5-Nitro-2-furaldehyde 2-methylsemicarbazone detected in biological samples, and why is derivatization critical?

- Methodology : Detection requires derivatization with hydrazine reagents (e.g., 2,4-dinitrophenylhydrazine) to enhance chromatographic separation and mass spectrometric sensitivity. After derivatization, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed with optimized ionization parameters (e.g., electrospray ionization in positive mode). For example, in trout muscle, a limit of detection (LOD) of 0.5 µg/kg was achieved using a C18 column and methanol-water gradients .

- Rationale : The aldehyde group in 5-Nitro-2-furaldehyde reacts poorly with standard detectors; derivatization improves stability and ionization efficiency .

Q. What analytical techniques are used to confirm the structure of 5-Nitro-2-furaldehyde 2-methylsemicarbazone and its metal complexes?

- Methodology :

- Elemental analysis : Validates empirical formulas (e.g., C: 32.1%, H: 3.4%, N: 19.8% for the ligand) .

- Spectroscopy :

- IR : Identifies bonding modes (e.g., ν(C=N) at 1610 cm⁻¹ for semicarbazone coordination).

- UV-Vis : Detects π→π* transitions (e.g., 280–320 nm for aromatic systems) .

- 1H NMR : Confirms proton environments (e.g., aldehyde proton at δ 9.8 ppm) .

- Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 212) .

- Application : These techniques collectively verify bidentate ligand behavior in metal complexes (e.g., Ni²⁺, Cu²⁺) .

Q. What are the stability considerations for handling 5-Nitro-2-furaldehyde 2-methylsemicarbazone in laboratory settings?

- Guidelines :

- Store in airtight containers at 2–8°C to prevent degradation.

- Avoid exposure to heat (>40°C), UV light, and strong bases to minimize decomposition into nitrogen oxides (NOx) and carbon monoxide .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported detection limits for 5-Nitro-2-furaldehyde residues across studies?

- Analysis : Variability arises from matrix effects (e.g., lipid content in shrimp vs. trout) and derivatization efficiency. For example, shrimp studies report LODs of 1.2 µg/kg due to higher matrix interference .

- Solution : Cross-validate using isotope-labeled internal standards (e.g., ¹³C-labeled semicarbazide) and orthogonal methods like ELISA for confirmation .

Q. What strategies optimize the synthesis of metal complexes with 5-Nitro-2-furaldehyde 2-methylsemicarbazone for enhanced bioactivity?

- Experimental Design :

- Solvent selection : Use dry methanol or DMF to improve ligand solubility and metal-ligand molar ratios (1:2 for Cu²⁺) .

- Reaction conditions : Reflux at 60°C for 12 hours ensures complete complexation, monitored via TLC .

- Characterization : Pair magnetic susceptibility measurements with cyclic voltammetry to assess redox activity (e.g., Cu²⁺/Cu⁺ at −0.25 V vs. Ag/AgCl) .

Q. What mechanisms explain the biological activity of 5-Nitro-2-furaldehyde derivatives, and how do structural modifications alter efficacy?

- Mechanism : The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that damage microbial DNA. Metal chelation (e.g., with Cu²⁺) enhances ROS production via Fenton-like reactions .

- Structure-Activity Relationship : Substitution at the semicarbazone terminal (e.g., methyl groups) increases lipophilicity, improving membrane permeability but potentially reducing water solubility .

Q. How can environmental monitoring of 5-Nitro-2-furaldehyde residues address challenges like low concentrations and matrix complexity?

- Methodology :

- Sample preparation : Use solid-phase extraction (SPE) with modified sorbents (e.g., 5-nitro-2-furaldehyde-functionalized mesoporous silica) for selective enrichment (recovery: 92–97%) .

- Detection : Couple SPE with UPLC-MS/MS (e.g., Waters Acquity UPLC I-Class) for trace analysis (LOD: 0.01 µg/L in water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.